

A Comparative Analysis of hACC2-IN-1 and Established Metabolic Drugs

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Compound of Interest

Compound Name: hACC2-IN-1

Cat. No.: B7558617

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This guide provides an objective comparison of the novel Acetyl-CoA Carboxylase 2 (ACC2) inhibitor, **hACC2-IN-1**, against established metabolic drugs: metformin, phenformin, and AICA riboside (AICAR). The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the experimental protocols used to generate this data.

Mechanism of Action and Performance

hACC2-IN-1 is a potent and direct inhibitor of ACC2, an enzyme crucial for the regulation of fatty acid oxidation. By inhibiting ACC2, **hACC2-IN-1** is designed to increase the rate at which fatty acids are burned for energy. In contrast, metformin, phenformin, and AICAR exert their metabolic effects through broader mechanisms, primarily centered on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Metformin, a cornerstone in type 2 diabetes management, primarily acts by inhibiting mitochondrial respiratory chain complex I in the liver. This leads to an increase in the cellular AMP:ATP ratio, subsequently activating AMPK.[1] Activated AMPK then phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels and a subsequent increase in fatty acid oxidation.[1] Metformin's effects also include decreased hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[2]

Phenformin, another biguanide, shares a similar mechanism with metformin but is significantly more potent in its inhibition of mitochondrial complex I and subsequent AMPK activation.[3][4] Its higher potency is associated with a greater risk of lactic acidosis, which led to its withdrawal from many markets.

AICA riboside (AICAR) is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated to ZMP, an AMP mimetic. ZMP allosterically activates AMPK, thereby initiating the same downstream cascade as the biguanides, including the phosphorylation and inhibition of ACC, leading to increased fatty acid oxidation and glucose uptake.[5]

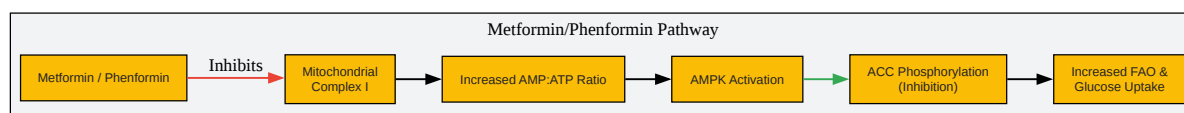
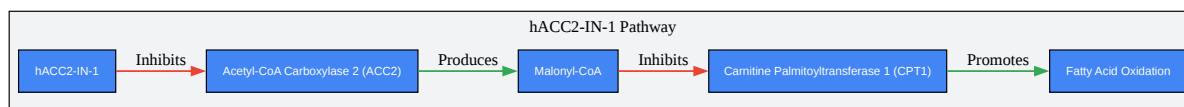
Quantitative Comparison of Metabolic Modulators

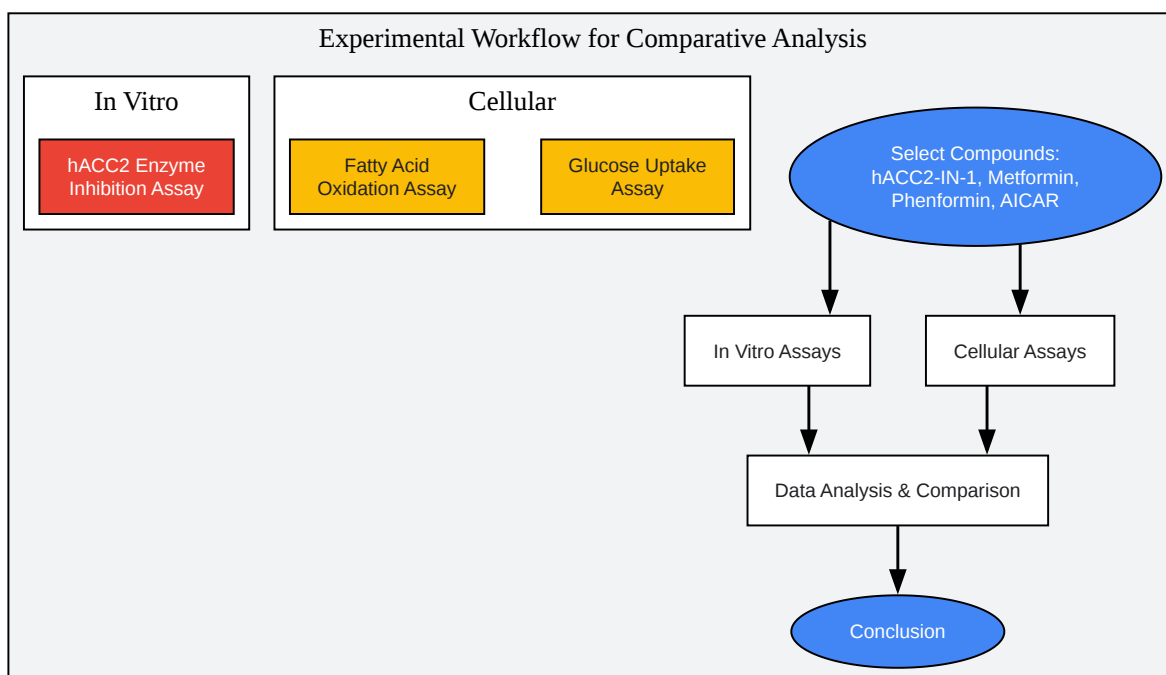
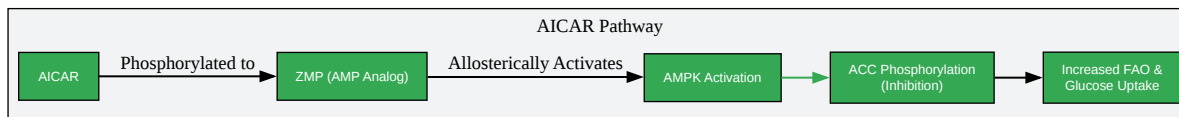
The following table summarizes the available quantitative data for **hACC2-IN-1** and the established metabolic drugs. It is important to note that direct comparative studies under identical experimental conditions are limited, and the IC50 values for metformin and phenformin on ACC2 are not typically reported as their primary mechanism is indirect.

Compound	Target	IC50 / EC50	Effect on Fatty Acid Oxidation	Effect on Glucose Uptake
hACC2-IN-1	hACC2	2.5 μ M (IC50)[1] [6]	Direct increase (mechanism-based)	Indirect effects expected
Metformin	Indirectly ACC (via AMPK)	Not applicable	Increased (e.g., significant enhancement in rat liver)[1]	Increased
Phenformin	Indirectly ACC (via AMPK)	Not applicable	Increased (more potent than metformin)[3]	Increased
AICAR	Indirectly ACC (via AMPK)	Not applicable	Increased (e.g., 2.8-fold increase in perfused rat hindlimb)[5]	Increased (e.g., significant increase in perfused rat hindlimb)[5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the process for comparative analysis, the following diagrams have been generated using the Graphviz DOT language.





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References

- 1. Beneficial effects of metformin on energy metabolism and visceral fat volume through a possible mechanism of fatty acid oxidation in human subjects and rats | PLOS One [journals.plos.org]
- 2. Metformin and Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of metformin compared to the effects of phenformin on the lactate production and the metabolism of isolated parenchymal rat liver cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AICA riboside increases AMP-activated protein kinase, fatty acid oxidation, and glucose uptake in rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMP kinase activation with AICAR further increases fatty acid oxidation and blunts triacylglycerol hydrolysis in contracting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
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